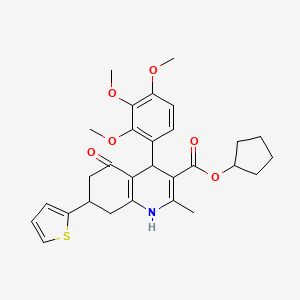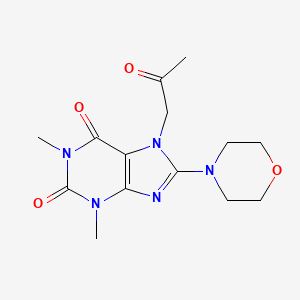![molecular formula C25H19F3IN3O2S B14947470 (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B14947470.png)
(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, an iodophenyl group, and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Iodination: The iodophenyl group can be introduced through an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.
Formation of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-3-benzyl-N-(4-bromophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
- (2Z)-3-benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide
Uniqueness
The uniqueness of (2Z)-3-benzyl-N-(4-iodophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide lies in its iodophenyl group, which can undergo specific reactions not possible with other halogens. This allows for unique synthetic transformations and potential biological activities.
Eigenschaften
Molekularformel |
C25H19F3IN3O2S |
|---|---|
Molekulargewicht |
609.4 g/mol |
IUPAC-Name |
3-benzyl-N-(4-iodophenyl)-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C25H19F3IN3O2S/c26-25(27,28)17-6-10-20(11-7-17)31-24-32(15-16-4-2-1-3-5-16)22(33)14-21(35-24)23(34)30-19-12-8-18(29)9-13-19/h1-13,21H,14-15H2,(H,30,34) |
InChI-Schlüssel |
UNUNQYHUEJWTCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(SC(=NC2=CC=C(C=C2)C(F)(F)F)N(C1=O)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2Z,5E)-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]propanamide](/img/structure/B14947411.png)

![methyl 2-{[4-(methoxycarbonyl)phenyl]carbamoyl}-6-(3-methoxyphenyl)-8-methyl-4-oxo-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14947419.png)
![3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B14947425.png)

![2,4,6-tri(propan-2-yl)-N-[(2Z)-3-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B14947437.png)
![N-[2-(3,4-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B14947439.png)

![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B14947444.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-chlorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14947449.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B14947451.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-ethylphenoxy)acetyl]amino}propanoate](/img/structure/B14947458.png)
![3-(4-chlorophenyl)-5-(2-phenylethyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B14947462.png)

